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Tirabrutinib at a Glance

Feature Summary of Advantages & Evidence

Key High selectivity for BTK reduces off-target effects, leading to a more manageable
Advantage safety profile compared to first-generation inhibitors [1] [2].

Proven Effective in relapsed/refractory B-cell malignancies, showing high response rates in
Efficacy PCNSL, CLL, and other lymphomas [1] [3].

| Clinical Data | - Pooled ORR (across B-cell lymphomas): 72.5% [1]

e PCNSL (Phase 2 trial): ORR of 67%, Complete Response rate of 44% [3]

¢ Real-world PCNSL data: ORR of 61.2% [4] | | Safety Profile | Lower incidence of certain
cardiovascular AEs (e.g., atrial fibrillation) compared to ibrutinib. Most common AEs include
neutropenia and rash [1] [4] [2]. |

Mechanistic Advantages and Selectivity
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The primary advancement of second-generation BTK inhibitors like tirabrutinib lies in their targeted

mechanism of action.

¢ Irreversible Covalent Binding: Like ibrutinib, tirabrutinib forms a permanent covalent bond with the
cysteine-481 (C481) residue in the ATP-binding site of BTK. This irreversible inhibition ensures
sustained suppression of B-cell receptor signaling, which is crucial for the survival of malignant B
cells [5] [2].

¢ Enhanced Selectivity: Tirabrutinib was designed to be a more highly selective inhibitor of BTK [1]
[2]. The first-generation inhibitor ibrutinib also inhibits other kinases with homologous cysteine
residues (e.g., ITK, EGFR, JAK3), which is associated with off-target adverse effects like rash,
diarrhea, and cardiovascular issues including atrial fibrillation [1] [2]. The refined selectivity of
tirabrutinib aims to minimize these off-target interactions, resulting in a better therapeutic index [2].

The diagram below illustrates the role of BTK in the B-cell receptor signaling pathway and the point of

inhibition by tirabrutinib.
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Clinical and Real-World Efficacy Data
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Tirabrutinib has shown significant clinical efficacy across several B-cell malignancies, with a notable

stronghold in treating PCNSL, an area with high unmet medical needs.

The data below summarizes key efficacy outcomes from a recent meta-analysis, a pivotal U.S. trial, and a

large post-marketing study.

Cancer Type Study Type Key Efficacy Endpoints Source / Citation

| Various B-cell lymphomas (CLL, PCNSL, MCL, WM) | Meta-analysis (7 studies) | Pooled ORR: 72.5%
Complete Response (CR): 18.6% Partial Response (PR): 41.1% mPFS in CLL: 38.5 months | [1] | |
Relapsed/Refractory PCNSL | Phase 2 PROSPECT Trial (U.S.) | ORR: 67% Complete Response: 44%
Median PFS: 6.0 months Median Time to Response: 1.0 months | [3] | | Relapsed/Refractory PCNSL |
Real-World Post-Marketing (Japan, n=121) | ORR: 61.2% 1-Year Survival Rate: 69.8% | [4] |

Safety Profile and Tolerability

The improved selectivity of tirabrutinib is reflected in its safety profile, which differs from that of first-

generation BTK inhibitors.

e Common Adverse Events: The most frequently reported adverse events from clinical trials and real-
world use are generally manageable. According to the meta-analysis, the most common all-grade
AEs were neutropenia (26.7%), diarrhea (26.0%), and rash (24.9%). For grade =3 AEs,
neutropenia (18.4%), lymphocytopenia (11.7%), and anemia (10.3%) were most common [1]. The
high incidence of skin-related AEs (e.g., rash, pruritus) is a recognized characteristic of tirabrutinib
[1] [4].

¢ Reduced Off-Target Toxicity: A key advantage is the potential reduction in certain cardiovascular
toxicities. While the first-generation inhibitor ibrutinib is associated with a significant risk of atrial
fibrillation and hemorrhage, these events are less frequently reported with the more selective second-
generation inhibitors like tirabrutinib [2]. Real-world surveillance in Japan confirmed that most
adverse drug reactions, including those affecting the skin, blood cells, and liver, were resolvable [4].

Key Experimental Protocols for Profiling BTK Inhibitors
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For researchers, the critical experiments to characterize a BTK inhibitor like tirabrutinib involve assessing

its binding kinetics, selectivity, and cellular functional impact.

¢ 1. Biochemical Kinase Assays: These quantify the compound's direct interaction with BTK.
o Obijective: To determine the potency (IC50) and inactivation kinetics (kinact/Kl) of tirabrutinib
against purified BTK enzyme.
o Methodology: Use time-dependent enzyme activity assays. The irreversible binding is
characterized by pre-incubating the enzyme with the inhibitor before adding ATP and substrate.
The kinact/Kl ratio, defining the efficiency of covalent inhibition, is a critical parameter [6].
e 2. Selectivity Profiling: This is essential to demonstrate superior specificity.
o Objective: To evaluate off-target binding against a panel of other kinases.
o Methodology: Utilize competitive binding assays against a large panel of recombinant kinases
(e.g., 300+ kinases). A high selectivity score is indicated by a minimal number of off-target
kinases showing significant binding disruption at clinically relevant concentrations of
tirabrutinib [6] [2].
¢ 3. Cellular Signaling and Phenotypic Assays: These confirm functional target engagement in a
physiological context.
o Objective: To verify that BTK inhibition blocks downstream BCR signaling and impairs cancer
cell viability.
o Methodology:
= Signaling: Treat B-cell lymphoma cell lines with tirabrutinib, then stimulate the BCR
pathway. Analyze cell lysates via western blot to measure phosphorylation of BTK (Y223)
and its key substrate, PLCy2 [2].
= Viability: Perform cell viability assays (e.g., MTT or CellTiter-Glo) on a panel of B-cell
malignancy lines after 72-hour exposure to tirabrutinib to generate dose-response
curves and calculate GI50 values [1] [2].

Conclusion for Professionals

In summary, tirabrutinib represents a meaningful evolution in the BTK inhibitor class. Its high selectivity
underpins its primary advantage, leading to a safety profile that may be more manageable than that of
ibrutinib, particularly regarding cardiovascular risks. Its robust and consistent efficacy in
relapsed/refractory settings, especially for the challenging-to-treat PCNSL, is well-documented in both

clinical trials and real-world practice [1] [3] [4].

Need Custom Synthesis?
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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